Cyanic acid
Overview
Description
Cyanate, also known as Cyanic acid or [C(N)OH], is classified as a cyanate. Cyanates are organic compounds containing the cyanate functional group with the formula [OCN]-. Cyanate is considered a soluble (in water), acidic compound. Cyanate may be a unique E. coli metabolite. The cyanate ion is an anion consisting of one oxygen atom, one carbon atom, and one nitrogen atom, [OCN], in that order. The cyanate ion possesses 1 unit of negative charge, borne mainly by the nitrogen atom. In organic compounds the cyanate group is a functional group. ; The cyanate ion is an ambident nucleophile in nucleophilic substitution because it can react to form an alkyl cyanate R-OCN (exception) or an alkyl isocyanate R-NCO (rule). Aryl cyanates (C6H5OCN) can be formed by a reaction of phenol with cyanogen chloride (ClCN) in the presence of a base. The cyanate ion is relatively non-toxic in comparison with cyanides. Use of this fact is made in cyanide decontamination processes where a permanganate oxidation converts toxic cyanide to safer cyanate. Cyanate can be decomposed by the enzyme cyanate lyase (or cyanase), which is found in bacteria and plants. In particular cyanate can be decomposed to carbamate (ammonia) and carbon dioxide. Alternately the same enzyme can be used to synthesize cyanate using carbamate and carbon dioxide.
This compound is a one-carbon compound and a pseudohalogen oxoacid. It is a conjugate acid of a cyanate. It is a tautomer of an isothis compound.
Scientific Research Applications
1. Optical Properties in Cyanine Dyes
Cyanine dyes, including those with carboxylic acid groups, are utilized for their optical properties. Pentamethine cyanine dyes with propionic acid handles have been synthesized to serve as fluorescent probes. These dyes exhibit specific absorbance and emission maxima values, quantum yield, and molecular brightness levels, useful in analytical chemistry and bioimaging (Dost, Gressel, & Henary, 2017).
2. Reactions and Decomposition of Cyanic Acid
Studies on this compound and cyanates have revealed their various reactions and decomposition processes. This compound decomposes quantitatively in the presence of hydrochloric or nitric acid, and its rate constants and activation energy have been measured. Understanding these reactions is crucial in fields like chemical engineering and environmental sciences (Lister, 1955).
3. Removal of Cyanide in Water Treatment
Cyanide, extensively used in industries, can be removed from water and wastewater using granular activated carbon (GAC). The effectiveness of GAC in adsorbing cyanide complexes from solutions has been investigated, providing insights for environmental management and wastewater treatment (Dash, Balomajumder, & Kumar, 2009).
4. Synthesis of Pyrimidine Derivatives
This compound derivatives have been used in the synthesis of pyrimidine derivatives. The direct condensation of these derivatives with N-vinyl/aryl amides produces C4-heteroatom substituted pyrimidines, which are significant in pharmaceutical research and synthetic organic chemistry (Ahmad, Hill, & Movassaghi, 2009).
5. Formation in Catalytic Reduction Processes
This compound (HNCO) formation has been observed during the catalytic reduction of NOx with olefins over Cu/ZSM-5. This finding is crucial in understanding the by-products of industrial processes involving catalytic reduction, impacting environmental and industrial chemistry (Radtke, Koeppel, & Baiker, 1995).
Properties
CAS No. |
420-05-3 |
---|---|
Molecular Formula |
CHNO |
Molecular Weight |
43.025 g/mol |
IUPAC Name |
cyanic acid |
InChI |
InChI=1S/CHNO/c2-1-3/h3H |
InChI Key |
XLJMAIOERFSOGZ-UHFFFAOYSA-N |
SMILES |
C(#N)O |
Canonical SMILES |
C(#N)O |
melting_point |
-86.0 °C |
420-05-3 71000-82-3 |
|
physical_description |
Solid |
vapor_pressure |
812.46 mmHg |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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